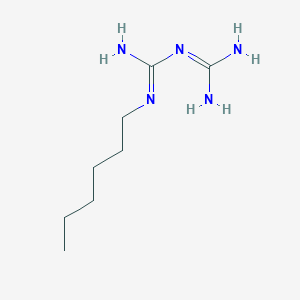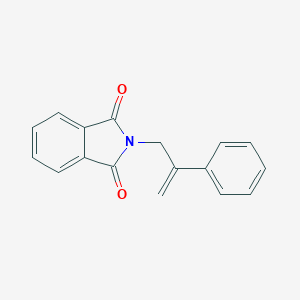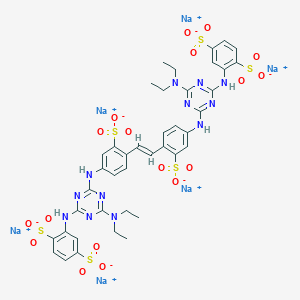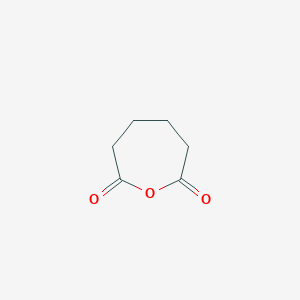
Methylazoxymethanol acetate
Overview
Description
Preparation Methods
Methanol, (methyl-ONN-azoxy)-, acetate (ester) is typically synthesized through the reaction of methanol with nitrous acid . The specific synthetic route involves the reaction of sodium nitrite with sulfuric acid to generate nitrous acid, which then reacts with methanol to produce the desired compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
Chemical Reactions Analysis
Methanol, (methyl-ONN-azoxy)-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly documented.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Methanol, (methyl-ONN-azoxy)-, acetate (ester) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Due to its neurotoxic properties, it is used in studies related to neurotoxicity and carcinogenicity.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methanol, (methyl-ONN-azoxy)-, acetate (ester) involves its ability to inhibit hepatic DNA, RNA, and protein synthesis . This inhibition occurs through the compound’s interaction with specific molecular targets and pathways within the liver cells. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s neurotoxic and carcinogenic effects are closely linked to its ability to disrupt these critical biological processes.
Comparison with Similar Compounds
Methanol, (methyl-ONN-azoxy)-, acetate (ester) can be compared with other similar compounds, such as:
Methylazoxymethanol: This compound shares similar neurotoxic and carcinogenic properties but differs in its specific chemical structure and reactivity.
Methylazoxy methyl acetate: Another related compound with similar applications and properties, but with slight variations in its molecular formula and synthesis methods.
The uniqueness of methanol, (methyl-ONN-azoxy)-, acetate (ester) lies in its specific combination of properties, including its potent inhibitory effects on DNA, RNA, and protein synthesis, as well as its distinct chemical structure.
Properties
CAS No. |
592-62-1 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
(Z)-acetyloxymethylimino-methyl-oxidoazanium |
InChI |
InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5- |
InChI Key |
BELPJCDYWUCHKF-WAYWQWQTSA-N |
SMILES |
CC(=O)OCN=[N+](C)[O-] |
Isomeric SMILES |
CC(=O)OC/N=[N+](/C)\[O-] |
Canonical SMILES |
CC(=O)OCN=[N+](C)[O-] |
boiling_point |
376 °F at 760 mmHg (NTP, 1992) 191 °C |
Color/Form |
COLORLESS LIQUID |
density |
1.172 (NTP, 1992) - Denser than water; will sink 1.172 |
flash_point |
210 °F (NTP, 1992) |
| 592-62-1 | |
physical_description |
Methylazoxymethanol acetate is a clear colorless liquid. (NTP, 1992) Colorless liquid; [HSDB] |
Pictograms |
Health Hazard |
shelf_life |
EASILY HYDROLYZED, ESP UNDER ALKALINE CONDITIONS, TO YIELD NITROGEN, FORMALDEHYDE & METHANOL, AMONG OTHER PRODUCTS |
solubility |
greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992) Soluble in wate |
Synonyms |
(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















